ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
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Overview
Description
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C12H10N2O6 This compound is known for its unique chemical structure, which includes a cyano group, a nitrophenyl group, and a dihydroxyphenyl group
Preparation Methods
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 3,4-dihydroxy-5-nitrobenzaldehyde in the presence of a base, such as piperidine, and ethanol as the solvent . The reaction mixture is then heated under reflux conditions to yield the desired product. The compound can be further purified by recrystallization from ethanol .
Chemical Reactions Analysis
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of catechol derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have therapeutic effects in conditions like Parkinson’s disease . Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Comparison with Similar Compounds
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H10N2O6 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O6/c1-2-20-12(17)8(6-13)3-7-4-9(14(18)19)11(16)10(15)5-7/h3-5,15-16H,2H2,1H3 |
InChI Key |
KZGBADQGBKGUGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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